

## early clinical trial results for SX-682

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An In-depth Technical Guide to the Early Clinical Trial Results of SX-682

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SX-682** is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, and their primary ligand CXCL8 (also known as IL-8), are key components of a signaling axis that plays a critical role in tumor progression and immune evasion.[3] Tumors exploit the CXCL8-CXCR1/2 pathway to recruit immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][4] This influx of myeloid cells creates an immunosuppressive shield that hinders the anti-tumor activity of effector immune cells like T cells and Natural Killer (NK) cells.[4][5]

By dually inhibiting CXCR1 and CXCR2, **SX-682** aims to disrupt this immunosuppressive cascade, thereby reactivating the body's innate and adaptive immune responses against the tumor.[1][4] Preclinical studies have demonstrated that **SX-682** can abrogate the accumulation of MDSCs in tumors, enhance the efficacy of checkpoint inhibitors and adoptive cell therapies, and exhibit single-agent anti-tumor activity in various models.[6][7][8] This document provides a detailed overview of the early clinical trial results for **SX-682**, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

# Mechanism of Action: The CXCL8-CXCR1/2 Signaling Axis



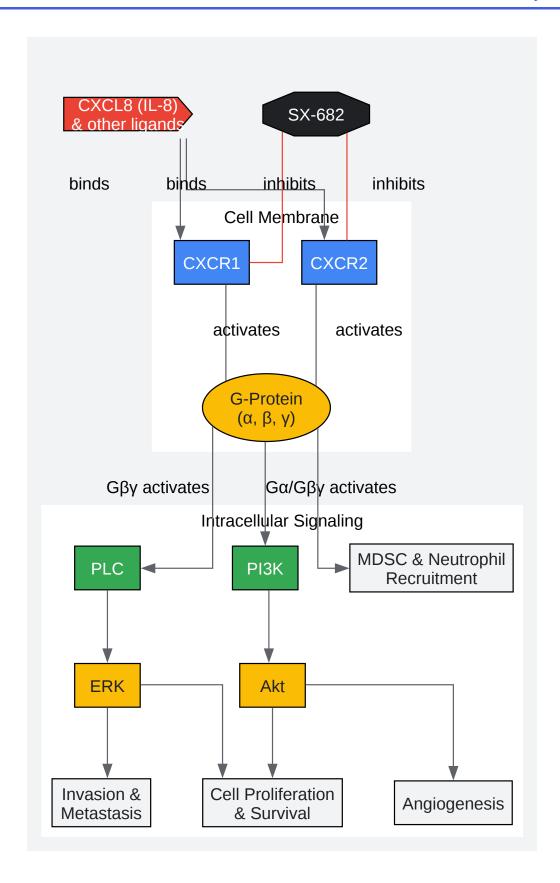




The CXCL8-CXCR1/2 signaling pathway is a G-protein coupled receptor (GPCR) cascade that, upon activation by ligands like CXCL8, triggers several downstream effects crucial for cancer cell survival, proliferation, migration, and angiogenesis.[9][10] **SX-682** acts as an allosteric inhibitor, preventing the conformational changes in CXCR1/2 necessary for signal transduction. [1][2]

The binding of CXCL8 to CXCR1 or CXCR2 leads to the activation of heterotrimeric G-proteins. [9] The Gα and Gβγ subunits dissociate and activate downstream effectors, primarily Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][9] Activation of these pathways ultimately promotes cancer progression by enhancing cell proliferation, survival, and the recruitment of immunosuppressive cells.[10][11]





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Caption: Simplified CXCL8-CXCR1/2 signaling pathway and the inhibitory action of SX-682.



## **Early Clinical Trial Results**

**SX-682** has been evaluated in Phase 1/2 clinical trials across multiple oncology indications, including myelodysplastic syndromes (MDS) and metastatic melanoma.[4][12]

## Phase 1 Trial in Myelodysplastic Syndromes (NCT04245397)

This Phase 1 dose-escalation trial assessed **SX-682** as a monotherapy in patients with MDS who had failed prior hypomethylating-agent (HMA) therapy.[6][13]

#### Experimental Protocol:

- Study Design: An open-label, single-arm, dose-escalation study with an expansion phase.[6] [13]
- Patient Population: 17 patients with HMA-failure MDS. The median age was 76, and all patients were transfusion-dependent.[6][13]
- Dosing Regimen: Patients received escalating twice-daily (BID) oral doses of SX-682 (25, 50, 100, 200, and 400 mg) in continuous 28-day cycles.[6][13]
- Endpoints: The primary endpoint was safety and tolerability to determine the maximum tolerated dose (MTD). Secondary endpoints included overall response rate (ORR) and reduction in marrow blasts. Response was assessed using the 2006 International Working Group (IWG) criteria.[6][13]

Quantitative Data Summary:



Dose Cohort (BID)	Number of Patients	Overall Response Rate (ORR)	Marrow Complete Remission (mCR)	Key Outcomes
25 mg	3	0%	-	No responses observed.
50 mg	3	-	-	Data not specified.
100 mg	3	-	-	Data not specified.
200 mg	6	50%	33% (2 of 6 pts)	Dose selected for expansion phase based on efficacy and pharmacodynami cs.[13]
400 mg	2	-	-	Data not specified.
All Doses	17	-	-	47% (8 of 17 pts) had a reduction in marrow blasts. Hematologic improvement (HI) was observed in 3 patients.[6][13]

#### Safety and Pharmacodynamics:

- SX-682 was well-tolerated with no MTD identified.[6][13]
- A dose-dependent decrease in absolute neutrophil count (ANC) was observed, consistent with maximal CXCR1/2 inhibition at doses >150 mg BID. This effect was reversible upon cessation of the drug.[13]



 Treatment-emergent adverse events (> grade 3) were most common in the 200 mg and 400 mg cohorts.[6]

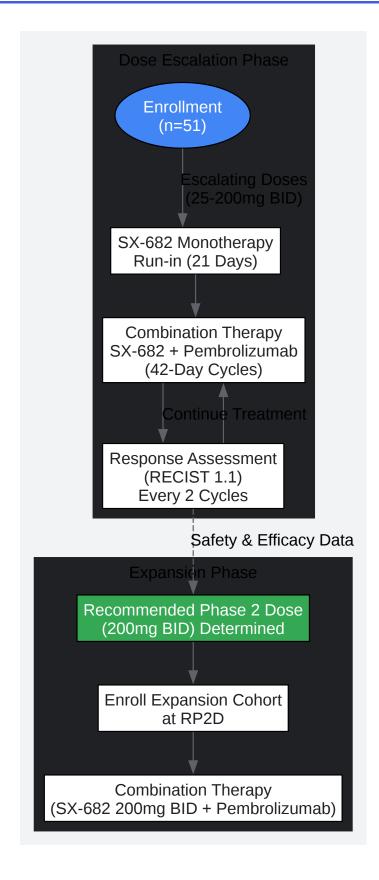
## Phase 1 Trial in Metastatic Melanoma (NCT03161431)

This trial evaluated **SX-682** in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[14][15]

#### Experimental Protocol:

- Study Design: A Phase 1, open-label, multi-center, dose-escalation trial with an expansion phase.[15]
- Patient Population: 51 patients with unresectable stage III or IV melanoma with disease progression on prior anti-PD-1 therapy.[15]
- Dosing Regimen: Patients received escalating oral BID doses of **SX-682** (25, 50, 100, 150, and 200 mg). Escalation cohorts included a 21-day **SX-682** monotherapy lead-in, followed by combination treatment with pembrolizumab in 42-day cycles.[14][16][17]
- Endpoints: The primary endpoint was safety (adverse events, dose-limiting toxicities, MTD). Secondary endpoints included ORR, disease control rate (DCR), and overall survival (OS), assessed via RECIST v1.1.[14][15]





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Caption: Experimental workflow for the Phase 1 trial of SX-682 in metastatic melanoma.



Quantitative Data Summary (as of October 2023):

Dose Cohort (BID)	Number of Patients (Evaluable)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Overall Survival (OS)
≤100 mg	9	0%	0%	7.4 months
150 mg	6	-	50%	Not Reported
200 mg	19	21% (4 PRs)	63% (4 PRs + 8 SD)	14.7 months

PR: Partial Response; SD: Stable Disease[15]

#### Safety:

- The combination of SX-682 and pembrolizumab demonstrated a tolerable safety profile.[14]
- Any-grade treatment-related adverse events (TRAEs) occurred in 75% of patients, with grade 3/4 TRAEs in 43%.[15]
- When excluding uncomplicated neutropenia (an expected effect of CXCR2 inhibition), grade 3/4 TRAEs were 25%.[14]

## Conclusion

Early clinical data for the first-in-class CXCR1/2 inhibitor **SX-682** are encouraging. In HMA-failure MDS, **SX-682** monotherapy has shown clinical activity, including reductions in bone marrow blasts and a 50% overall response rate at the recommended Phase 2 dose of 200 mg BID.[6][13] In heavily pretreated metastatic melanoma, **SX-682** in combination with pembrolizumab demonstrated meaningful clinical benefit, with objective responses and a disease control rate of 63% at the 200 mg BID dose, significantly improving overall survival compared to lower doses.[15]

The observed dose-dependent efficacy in both trials, correlated with pharmacodynamic markers of CXCR1/2 inhibition, supports the drug's mechanism of action.[13][14] By disrupting the recruitment of immunosuppressive myeloid cells, **SX-682** appears to sensitize tumors to



immunotherapy and overcome resistance. These promising early results warrant further investigation in larger, randomized clinical trials to fully establish the therapeutic potential of **SX-682** in oncology.

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